molecular formula C9H3Cl2F3N2O B3030801 2,4-Dichloro-8-(trifluoromethoxy)quinazoline CAS No. 959237-48-0

2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Cat. No.: B3030801
CAS No.: 959237-48-0
M. Wt: 283.03
InChI Key: MMDIKPPMRMYJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-8-(trifluoromethoxy)quinazoline (: 959237-48-0) is a high-value, multifunctional quinazoline-based synthetic intermediate. Its core research value lies in its role as a privileged scaffold in medicinal chemistry for constructing novel bioactive compounds . The molecule features two chlorine atoms at the 2 and 4 positions of the quinazoline ring, which exhibit distinct reactivity and allow for regioselective functionalization . Key Research Applications and Value: This compound is primarily used in nucleophilic aromatic substitution (S N Ar) reactions, where the chlorine at the 4-position is highly favored for displacement by a variety of nitrogen nucleophiles, including aliphatic, benzylic, and aromatic amines . This regioselective reaction is a powerful strategy for the efficient synthesis of 2-chloro-4-aminoquinazoline and 2,4-diaminoquinazoline derivatives . These derivatives are privileged structures investigated for a wide spectrum of therapeutic applications, such as antitumor , antiviral , anti-Alzheimer's , and anti-inflammatory agents . The presence of the trifluoromethoxy group at the 8-position enhances the molecule's properties by influencing its electron distribution and metabolic stability, making it a critical building block in modern drug discovery programs. Handling and Storage: For optimal stability, this product must be stored under an inert atmosphere at 2-8°C (cold-chain) . Please refer to the Safety Datasheet for detailed hazard information (H302, H315, H319, H335) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

2,4-dichloro-8-(trifluoromethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2O/c10-7-4-2-1-3-5(17-9(12,13)14)6(4)15-8(11)16-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIKPPMRMYJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652958
Record name 2,4-Dichloro-8-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-48-0
Record name 2,4-Dichloro-8-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of trifluoromethoxy-substituted aniline derivatives, which undergo cyclization and chlorination reactions to form the desired quinazoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 4 are primed for regioselective substitution due to electron-deficient aromatic rings.

Key Reactivity Trends

PositionReactivity DriversPreferred ReagentsMajor ProductsReference
C4Lower activation energy due to α-nitrogen effectAmines, alkoxides, hydrazines4-Amino-/4-alkoxyquinazolines
C2Steric/electronic modulation by CF3O groupBulky nucleophiles2-Substituted derivatives

Example Reactions:

  • Ammonolysis: Reaction with aqueous ammonia at 80°C selectively substitutes C4-Cl, yielding 4-amino-2-chloro-8-(trifluoromethoxy)quinazoline .

  • Hydrazine substitution: Hydrazine hydrate in ethanol replaces C4-Cl with a hydrazine group (70–85% yield) .

Transition Metal-Catalyzed Cross-Coupling

The C4-Cl bond participates in metal-mediated couplings, while C2-Cl remains inert under standard conditions.

Cross-Coupling Reactions

Reaction TypeCatalysts/ReagentsConditionsProductsYieldReference
KumadaCuI, PhMgBrTHF, 25°C4-Phenyl-2-chloro derivative92%
SuzukiPd(PPh3)4, ArB(OH)2DME, 80°C4-Arylquinazolines65–78%

Mechanistic Insight:
The C4 position’s enhanced electrophilicity allows for efficient oxidative addition with Pd/Cu catalysts, forming intermediates that couple with organometallic reagents .

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles via condensation with bifunctional nucleophiles.

Condensation Pathways

ReagentConditionsProductApplicationReference
EthylenediamineEtOH, refluxImidazo[1,2-a]quinazolineKinase inhibitors
ThioureaK2CO3, DMFThieno[2,3-d]pyrimidineAntimicrobial agents

Example: Condensation with thiourea under basic conditions yields sulfur-containing heterocycles, leveraging the C4-Cl’s reactivity .

Reduction

ReagentConditionsProductSelectivityReference
H2, Pd/CEtOH, 50°C2,4-Dihydroquinazoline derivativeC4-Cl reduced first

Oxidation

ReagentConditionsProductNotesReference
mCPBACH2Cl2Quinazoline N-oxideN1-oxidation favored

Functional Group Interconversion

The trifluoromethoxy group is generally inert but can be modified under extreme conditions.

ReactionReagents/ConditionsProductYieldReference
HydrolysisH2SO4, 150°C8-Hydroxyquinazoline derivative40%
Fluoride displacementKF, DMSO, 120°C8-Fluoroquinazoline analog55%

Scientific Research Applications

Anti-Cancer Properties

The compound is recognized for its activity against various cancers, particularly those associated with the epidermal growth factor receptor (EGFR). Research indicates that quinazoline derivatives can inhibit EGFR tyrosine kinase activity, which is crucial in the proliferation of certain tumors. Specifically, 2,4-Dichloro-8-(trifluoromethoxy)quinazoline has been studied for its potential to treat:

  • Non-Small Cell Lung Cancer
  • Ovarian Cancer
  • Breast Cancer
  • Gastric Cancer
  • Esophageal Cancer

The mechanism involves competitive binding to ATP sites on the EGFR, blocking downstream signaling pathways that lead to tumor growth and metastasis .

Synthesis of Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of other quinazoline derivatives used in pharmaceuticals. For example, it can be further modified to create compounds with enhanced therapeutic profiles for treating hypertension and other cardiovascular disorders .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving halogenation and cyclization processes. A notable method includes:

  • One-Step Halogenation Process : This involves treating phenylureas with cyclizing-halogenating agents to produce the desired quinazoline structure efficiently .

Several studies have documented the efficacy of quinazoline derivatives, including this compound:

  • Study on EGFR Inhibition : A study demonstrated that this compound effectively inhibits EGFR in vitro, suggesting its potential as a lead compound for developing targeted cancer therapies .
  • Synthesis Research : Research published in ACS Omega explored the synthesis of quinazoline derivatives using DMAP-catalyzed methods, highlighting the versatility of these compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 959237-48-0
  • Molecular Formula : C₉H₃Cl₂F₃N₂O
  • Molecular Weight : 283.03 g/mol
  • Structure : Features two chlorine atoms at positions 2 and 4 of the quinazoline core and a trifluoromethoxy (-OCF₃) group at position 8 .

Physicochemical Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) for stability .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Synthetic Relevance :
The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitution reactions. This moiety is critical for modulating bioavailability and binding affinity in pharmacological contexts .

Comparison with Similar Quinazoline Derivatives

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
4-Chloro-7-(trifluoromethyl)quinazoline 16499-65-3 Cl (4), CF₃ (7) C₉H₄ClF₃N₂ 232.59 Trifluoromethyl at position 7 vs. trifluoromethoxy at position 8
4-Chloro-8-fluoro-7-methoxyquinazoline 1934560-94-7 Cl (4), F (8), OCH₃ (7) C₉H₆ClFN₂O 228.61 Methoxy at position 7; lacks trifluoromethoxy
2,4-Dichloro-8-methylquinazoline 959237-48-0 Cl (2,4), CH₃ (8) C₉H₆Cl₂N₂ 213.06 Methyl at position 8; less electronegative than -OCF₃
2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline 2459401-36-4 Cl (2,4), F (8), saturated ring C₈H₆Cl₂F₂N₂ 239.05 Partially saturated ring reduces aromaticity

A. Electron-Withdrawing Substituents

  • Trifluoromethoxy (-OCF₃) : The target compound’s -OCF₃ group enhances metabolic stability and binding to hydrophobic pockets in enzymes (e.g., EGFR kinase) compared to -OCH₃ or -CH₃ .
  • Chloro vs.

Key Research Findings

Substituent Position Matters :

  • Position 8 : The trifluoromethoxy group at position 8 in the target compound likely improves blood-brain barrier penetration compared to position 7 substituents (e.g., 4-Chloro-7-(trifluoromethyl)quinazoline) .
  • Para-Substitution : Analogues with para-substituted aryl groups (e.g., 4-fluoro, 4-chloro) on the quinazoline core show superior IC₅₀ values in kinase assays .

Linker Effects :

  • Longer alkyl chains (e.g., phenylethyl derivatives) reduce activity, as seen in 4-chlorophenylethylquinazoline (9g, IC₅₀ inactive) . The target compound’s compact -OCF₃ group avoids this issue.

Saturation Impact :

  • Saturated derivatives (e.g., tetrahydroquinazolines) exhibit reduced aromatic interactions, lowering enzymatic inhibition compared to fully aromatic analogues .

Biological Activity

2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C10H5Cl2F3N2O
  • Molecular Weight : 299.06 g/mol
  • CAS Number : 959237-48-0

The presence of chlorine and trifluoromethoxy groups enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The mechanism appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

Cell Line IC50 (µM)
MCF-715
MDA-MB-46818

The compound's ability to modulate EGFR activity positions it as a promising lead in the development of targeted cancer therapies .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • VEGFR Inhibition : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis. This inhibition can reduce tumor growth by limiting blood supply.
  • EGFR Modulation : By blocking EGFR signaling, the compound can prevent downstream proliferation signals in cancer cells .

Case Studies

A notable study demonstrated that oral administration of this compound in xenograft models resulted in significant tumor growth inhibition compared to control groups. The study reported a tumor growth inhibition (TGI) value of approximately 63%, indicating effective anticancer properties without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-8-(trifluoromethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.